O,O'-Bis(5-bromopyrimidin-2-yl)glycol
Description
Academic Significance of O,O'-Bis(5-bromopyrimidin-2-yl)glycol as a Synthetic Building Block
The academic significance of this compound lies in its role as a specialized and valuable intermediate in multi-step organic synthesis. While extensive research dedicated solely to this compound is not widely published, its utility is highlighted in the synthesis of more complex, high-value molecules. A notable example is its implicit role as a precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist. google.comjustia.com The synthesis of such complex pharmaceutical agents often involves the coupling of various building blocks, and this compound represents a pre-functionalized component that streamlines the synthetic route. Its symmetrical nature, featuring two identical reactive ends, allows for the simultaneous or sequential introduction of other molecular fragments, offering a strategic advantage in the construction of symmetrical or dissymmetrical target molecules.
The table below summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C10H8Br2N4O2 |
| Molecular Weight | 376.01 g/mol |
| CAS Number | 2211054-90-7 |
| Appearance | (Predicted) White to off-white solid |
| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF |
Research Scope and Objectives for Advanced Chemical Investigations
The established utility of this compound as a synthetic intermediate opens avenues for further research and investigation. A primary objective for advanced chemical studies would be the exploration of its reactivity in a broader range of chemical transformations. For instance, the two bromo-substituents could serve as anchor points for the development of novel metal-organic frameworks (MOFs) or coordination polymers, where the glycol ether linker would dictate the spacing and topology of the resulting network.
Another research direction could focus on the synthesis of novel libraries of compounds for biological screening. By exploiting the reactivity of the brominated pyrimidine (B1678525) rings, a diverse array of substituents could be introduced, leading to the generation of new chemical entities with potential therapeutic applications. The symmetrical nature of the molecule also presents an opportunity for the synthesis of unique dimeric structures or macrocycles.
Further research could also delve into the development of more efficient and sustainable synthetic routes to this compound itself. Investigating alternative starting materials, catalysts, and reaction conditions could lead to improved yields and a more environmentally benign production process. A deeper understanding of its spectroscopic and crystallographic characteristics would also be invaluable for its application in advanced material science.
Properties
Molecular Formula |
C₁₀H₈Br₂N₄O₂ |
|---|---|
Molecular Weight |
376 |
Synonyms |
1,2-Bis((5-bromopyrimidin-2-yl)oxy)ethane |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Pathways for O,o Bis 5 Bromopyrimidin 2 Yl Glycol
Precursor Synthesis and Intermediate Isolation
The construction of O,O'-Bis(5-bromopyrimidin-2-yl)glycol relies on the initial preparation and isolation of functionalized pyrimidine (B1678525) building blocks. These precursors are synthesized in a sequential manner, starting with the formation of a brominated pyrimidinol, which is then activated for subsequent nucleophilic substitution.
The foundational precursor, 5-bromopyrimidin-2-ol (also known as 5-bromo-2-hydroxypyrimidine), is typically synthesized from 2-hydroxypyrimidine. A common and efficient method involves the bromination of 2-hydroxypyrimidine using a combination of hydrobromic acid and an oxidizing agent like hydrogen peroxide. This approach avoids the use of elemental bromine, offering a safer and more controlled reaction profile.
The reaction involves treating 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide, followed by heating to facilitate the electrophilic substitution at the electron-rich 5-position of the pyrimidine ring. The reaction conditions, such as temperature and molar ratios of the reagents, are optimized to maximize yield and purity. For instance, one patented method describes mixing 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide and heating the mixture to temperatures ranging from 40°C to 100°C for several hours. researchgate.net
Table 1: Exemplary Reaction Conditions for the Synthesis of 5-Bromo-2-hydroxypyrimidine
| Reactant 1 | Reactant 2 | Reactant 3 | Molar Ratio (Reactant 1:2:3) | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|---|---|
| 2-Hydroxypyrimidine | Hydrobromic Acid (20 wt%) | Hydrogen Peroxide (10 wt%) | 1:1:1 | 100 | 8 |
The hydroxyl group of 5-bromopyrimidin-2-ol is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a more reactive group, typically a halide. The most common activated intermediate for this pathway is 5-bromo-2-chloropyrimidine. This transformation is achieved by treating 5-bromopyrimidin-2-ol with a strong chlorinating agent, most frequently phosphorus oxychloride (POCl₃).
The reaction is often carried out in the presence of an organic amine base, such as triethylamine (B128534) or N,N-dimethylaniline, which serves to neutralize the HCl generated during the reaction. researchgate.netgoogle.com The mixture is heated, often to reflux, to drive the reaction to completion. After the reaction, the excess POCl₃ is removed under reduced pressure, and the product is isolated by quenching the reaction mixture in water and extracting with an organic solvent. This method consistently produces 5-bromo-2-chloropyrimidine in high yield and purity. google.com
Table 2: Optimized Conditions for the Synthesis of 5-Bromo-2-chloropyrimidine
| Starting Material | Chlorinating Agent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 5-bromo-2-hydroxypyrimidine | POCl₃ | Triethylamine | Toluene | 80-85 | 6 | - | >98 |
| 5-bromo-2-hydroxypyrimidine | POCl₃ | Triethylamine | - | 50 | 5 | 99.4 | 98.9 |
Direct Synthesis Routes to this compound
The final step in the synthesis is the formation of the ether linkage between the activated pyrimidine precursor and the glycol linker.
This compound is synthesized by the reaction of two equivalents of 5-bromo-2-chloropyrimidine with one equivalent of ethylene (B1197577) glycol. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr), where the alkoxide ions generated from ethylene glycol act as nucleophiles, attacking the electron-deficient C2 position of the pyrimidine ring and displacing the chloride leaving group. The reaction is analogous to the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
The process typically involves deprotonating ethylene glycol with a strong base to form the more nucleophilic glycolate dianion, which then undergoes a double SNAr reaction.
The formation of the ether bond proceeds via the SNAr addition-elimination mechanism. justia.com Aromatic rings, particularly electron-deficient heterocyclic systems like pyrimidine, are susceptible to nucleophilic attack. The reaction is initiated by the attack of the glycolate nucleophile on the carbon atom bearing the chlorine (the ipso-carbon). This step is typically the rate-determining step of the reaction.
This attack temporarily disrupts the aromaticity of the pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. justia.com The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring. In the final step, the aromaticity is restored by the elimination of the chloride leaving group, yielding the final ether product. Because the pyrimidine ring is highly electron-deficient, this SNAr reaction proceeds more readily than on a typical benzene ring and does not require transition metal catalysis.
The efficiency and yield of the etherification reaction are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.
Base: Strong, non-nucleophilic bases are required to deprotonate ethylene glycol. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and the formation of side products.
Solvent: Aprotic polar solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are typically used. These solvents are capable of dissolving the reactants and stabilizing the charged intermediates without interfering with the nucleophile.
Stoichiometry: To favor the formation of the desired di-substituted product, this compound, the molar ratio of the reactants is critical. A stoichiometry of approximately two moles of 5-bromo-2-chloropyrimidine per mole of ethylene glycol is employed. Using a large excess of ethylene glycol would favor the formation of the mono-substituted product, 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 45°C to 100°C, to overcome the activation energy barrier of the nucleophilic attack. google.comyoutube.com Careful temperature control is necessary to prevent decomposition and minimize the formation of byproducts.
Table 3: Summary of Optimized Conditions for SNAr Etherification of Halopyrimidines
| Halopyrimidine | Nucleophile | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 5-bromo-2-chloropyrimidine | Ethylene Glycol | K₂CO₃ | THF | 45 |
| N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N′-propylsulfamide | Ethylene Glycol | KOtBu | DME | - |
Catalyst Selection and Role in Synthetic Efficiency
The efficiency of the proposed Williamson ether synthesis for this compound is critically dependent on the choice of base and potentially a catalyst to facilitate the nucleophilic substitution reaction.
Base Selection: A strong base is required to deprotonate the hydroxyl groups of ethylene glycol to form the more nucleophilic di-alkoxide. Common bases employed for such transformations include sodium hydride (NaH), potassium hydride (KH), and alkali metal hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The choice of base can influence the reaction rate and yield. For instance, NaH or KH are powerful, non-nucleophilic bases that can irreversibly deprotonate the alcohol, driving the reaction forward.
Phase-Transfer Catalysis: To enhance the reaction rate and efficiency, particularly when using alkali metal hydroxides in a biphasic system, a phase-transfer catalyst (PTC) can be employed. wikipedia.orgcrdeepjournal.orgjst.go.jp PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6), facilitate the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the halo-pyrimidine is dissolved. wikipedia.org This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the rate of the SNAr (Nucleophilic Aromatic Substitution) reaction.
The selection of the appropriate catalyst and base is crucial for optimizing the synthesis. Below is a table summarizing potential catalyst systems and their roles.
| Catalyst/Base System | Role in the Reaction | Expected Impact on Efficiency |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base | Efficiently generates the di-alkoxide of ethylene glycol, leading to a potentially high reaction rate. Requires anhydrous conditions. |
| Potassium Hydroxide (KOH) | Strong base | A cost-effective and strong base. Can be used in conjunction with a phase-transfer catalyst for improved efficiency in a biphasic system. |
| Tetrabutylammonium Bromide | Phase-Transfer Catalyst | Facilitates the transfer of the ethylene glycol di-alkoxide to the organic phase, increasing the reaction rate and allowing for milder reaction conditions. |
| 18-Crown-6 | Phase-Transfer Catalyst | Complexes with potassium ions (if using a potassium base), increasing the nucleophilicity of the alkoxide and accelerating the reaction. |
Strategies for Reaction Completion and Yield Maximization
Achieving a high yield of the desired bis-substituted product, this compound, while minimizing the formation of the mono-substituted intermediate and other byproducts, requires careful control of reaction conditions.
Stoichiometry: The molar ratio of the reactants is a critical parameter. To favor the formation of the di-substituted product, a slight excess of the 2-halo-5-bromopyrimidine may be used to ensure that both ends of the ethylene glycol di-alkoxide react. However, a large excess should be avoided to minimize purification challenges.
Temperature and Reaction Time: The reaction temperature influences the rate of reaction. Generally, heating is required to promote the nucleophilic aromatic substitution. The optimal temperature will depend on the reactivity of the specific 2-halo-5-bromopyrimidine and the solvent used. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and to ensure the reaction has gone to completion. Microwave-assisted synthesis can also be a valuable technique to significantly reduce reaction times and potentially improve yields. chemrxiv.orgresearchgate.netacs.orgmdpi.com
Solvent Choice: The choice of solvent is crucial. A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is typically used for Williamson ether synthesis as they can dissolve the reactants and stabilize the transition state of the SNAr reaction. jk-sci.com The solvent should be anhydrous, especially when using reactive bases like sodium hydride.
| Strategy | Rationale | Expected Outcome |
| Use of a slight excess of 2-halo-5-bromopyrimidine | Drives the reaction towards the formation of the di-substituted product according to Le Chatelier's principle. | Increased yield of this compound and reduced amount of the mono-substituted intermediate. |
| Optimization of reaction temperature | Balances the rate of reaction with the potential for side reactions or decomposition. | Maximizes the formation of the desired product in a reasonable timeframe. |
| Reaction monitoring (TLC, HPLC) | Allows for the determination of the point of maximum product formation and prevents unnecessary heating. | Avoids the formation of degradation products and allows for timely quenching of the reaction. |
| Use of a suitable polar aprotic solvent | Provides a medium that facilitates the SNAr reaction by solvating the cation and leaving the nucleophile relatively free. | Enhanced reaction rate and yield. |
| Microwave Irradiation | Provides rapid and uniform heating, often leading to shorter reaction times and cleaner reactions. | Potential for higher yields and reduced byproduct formation in a significantly shorter time. chemrxiv.orgresearchgate.net |
Purification and Isolation Techniques for Synthetic Intermediates and Final Compound
Following the completion of the synthesis, a systematic purification strategy is necessary to isolate this compound from unreacted starting materials, the mono-substituted intermediate, the catalyst, and any byproducts.
Chromatographic Separation Methods (e.g., Flash Chromatography, HPLC)
Flash Chromatography: This is a primary and effective technique for the purification of the target compound on a laboratory scale. The choice of the stationary phase (typically silica gel) and the mobile phase (eluent) is critical for achieving good separation. Given the likely polar nature of this compound due to the presence of ether linkages and nitrogen-containing heterocyclic rings, a polar stationary phase like silica gel would be appropriate.
The eluent system would likely consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane, or acetone). A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary to effectively separate the desired product from the less polar mono-substituted intermediate and the more polar unreacted ethylene glycol. For very polar compounds, alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) might be considered. biotage.combiotage.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, preparative HPLC can be utilized. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), is a common technique for the purification of polar organic molecules.
| Chromatographic Method | Stationary Phase | Plausible Mobile Phase System | Application |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient | Primary purification of the crude reaction mixture to isolate the product. |
| Preparative HPLC | C18-functionalized silica | Acetonitrile/Water gradient | Final purification to achieve high purity for analytical standards or further use. |
Recrystallization and Precipitation Protocols
Recrystallization: This is a powerful technique for the final purification of the isolated solid product. ucalgary.catifr.res.inmnstate.edumt.com The principle relies on the differential solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.
Finding a suitable solvent often requires experimentation with a range of solvents of varying polarities. Common solvents for the recrystallization of N-heterocyclic compounds include ethanol, methanol, acetonitrile, ethyl acetate, or mixtures such as hexane/ethyl acetate or toluene/hexane. rochester.edu The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Precipitation: If a suitable single solvent for recrystallization is not found, precipitation by adding an anti-solvent can be effective. The crude product is dissolved in a solvent in which it is highly soluble, and then a second solvent in which the product is insoluble (the anti-solvent) is slowly added until the product precipitates out, leaving the impurities in the solution.
| Purification Technique | Principle | Common Solvents/Anti-solvents | Expected Outcome |
| Recrystallization | Differential solubility at varying temperatures. | Ethanol, Acetonitrile, Ethyl Acetate, Hexane/Ethyl Acetate | High purity crystalline solid product. |
| Precipitation | Inducing insolubility by adding an anti-solvent. | Solvent: Dichloromethane, THF; Anti-solvent: Hexane, Pentane | Rapid isolation of the solid product, may require further purification. |
Atom Economy and Green Chemistry Considerations in Synthesis
Atom Economy: A key principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov For the proposed synthesis of this compound via the Williamson ether synthesis, the atom economy can be calculated as follows:
Reaction: 2 C₄H₂BrN₂X + C₂H₆O₂ → C₁₀H₈Br₂N₄O₂ + 2 HX (where X is a leaving group, e.g., Cl)
Molecular Weights (approximate):
this compound (C₁₀H₈Br₂N₄O₂): 376.01 g/mol
2-Chloro-5-bromopyrimidine (C₄H₂BrClN₂): 193.41 g/mol
Ethylene Glycol (C₂H₆O₂): 62.07 g/mol
Atom Economy Calculation: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 % Atom Economy = [376.01 / (2 * 193.41 + 62.07)] x 100 % Atom Economy ≈ [376.01 / (386.82 + 62.07)] x 100 % Atom Economy ≈ [376.01 / 448.89] x 100 % Atom Economy ≈ 83.76%
This calculation indicates a relatively high atom economy, as a significant portion of the atoms from the reactants are incorporated into the final product. The main byproducts are the two equivalents of the hydrogen halide salt formed.
Green Chemistry Considerations: Beyond atom economy, several other green chemistry principles can be applied to this synthesis. careerchem.comul.iemdpi.comnih.gov
Use of Safer Solvents: Exploring the use of greener solvents with lower toxicity and environmental impact.
Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis to reduce reaction times and energy consumption. chemrxiv.orgresearchgate.netnih.gov
Catalysis: The use of catalytic amounts of a phase-transfer catalyst is preferable to stoichiometric reagents.
Waste Reduction: Optimizing the reaction to maximize the yield and minimize the formation of byproducts, thus reducing the amount of chemical waste generated.
By considering these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Chemical Reactivity and Advanced Transformations of O,o Bis 5 Bromopyrimidin 2 Yl Glycol
Reactivity at the Bromine Substituents
The primary sites for chemical transformation on the O,O'-Bis(5-bromopyrimidin-2-yl)glycol molecule are the two carbon-bromine (C-Br) bonds on the pyrimidine (B1678525) rings. The electron-deficient nature of the pyrimidine ring enhances the susceptibility of the C-Br bond to oxidative addition to a palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles. This reactivity allows for the sequential or simultaneous functionalization of both pyrimidine units.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. For this compound, these reactions provide a direct pathway to introduce a wide array of aryl, vinyl, and alkynyl substituents at the 5- and 5'-positions, dramatically increasing molecular complexity.
The Suzuki-Miyaura coupling is one of the most versatile methods for C-C bond formation, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester. The 5-bromo position of pyrimidine derivatives is an excellent substrate for this reaction. mdpi.comnih.gov The reaction is tolerant of a wide range of functional groups and generally proceeds with high yields. nih.gov For a substrate like this compound, a step-wise or double coupling can be envisioned to create symmetrically or asymmetrically substituted bi-aryl or heteroaryl structures.
The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base in a suitable solvent system. mdpi.comcapes.gov.br The choice of base, solvent, and ligand can significantly influence the reaction's efficiency and selectivity. mdpi.com Electron-rich boronic acids have been shown to produce good yields in couplings with pyrimidine systems. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyrimidine (B23866) Derivatives
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-85 | mdpi.com |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | 1,4-Dioxane | 95 | Good | capes.gov.br |
This table presents data for related 5-bromopyrimidine substrates to illustrate typical reaction conditions.
The Stille reaction couples an organic halide with an organotin compound (organostannane) and is known for its tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reactivity of the halide partner typically follows the order I > Br > Cl. wikipedia.org The 5,5'-dibromo-2,2'-bipyridine, a structurally related di-bromo-heterocycle, has been successfully functionalized in a stepwise manner using Stille couplings, demonstrating the viability of this approach for molecules with multiple reactive sites. nih.gov
This methodology can be applied to this compound to couple it with various sp²-hybridized groups like vinyl and aryl stannanes. wikipedia.org A key advantage is the stability of organostannane reagents to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org
Table 2: Illustrative Conditions for Stille Coupling of Bromo-N-Heterocycles
| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Ref |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | None | Toluene | 110 | nih.gov |
| Pd₂(dba)₃ | P(furyl)₃ | None | Toluene | 100 | libretexts.org |
This table presents data for related bromo-heterocyclic substrates to illustrate typical reaction conditions.
The Negishi coupling forms C-C bonds by reacting an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org It is a powerful method that allows for the coupling of sp³, sp², and sp carbon atoms to the aryl halide. wikipedia.org Palladium catalysts generally offer higher yields and functional group tolerance. wikipedia.org The development of robust N-heterocyclic carbene (NHC) palladium complexes has enabled these reactions to proceed under mild conditions, even at room temperature, with low catalyst loadings. nih.govorganic-chemistry.org
For this compound, Negishi coupling would allow for the introduction of various alkyl and aryl groups. The reaction is particularly useful for constructing complex molecules and heterobiaryls that can be challenging to synthesize via other methods like Suzuki coupling. nih.gov The reaction tolerates numerous functional groups and can be performed with both bromoarenes and less reactive chloroarenes. organic-chemistry.org
Table 3: Catalyst Systems for Negishi Coupling of (Hetero)aryl Bromides
| Catalyst | Ligand | Reagent | Solvent | Temperature | Ref |
|---|---|---|---|---|---|
| PdCl₂(dppf) | dppf | R-ZnCl | THF | 65°C | wikipedia.org |
| NiCl₂•glyme | terpyridine | R-ZnBr | DMA | Room Temp | nih.gov |
This table presents general catalyst systems applicable for the Negishi coupling of heteroaryl bromides.
The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The 5-bromopyrimidine core is an excellent substrate for Sonogashira coupling, yielding 5-alkynylpyrimidine derivatives. researchgate.netrsc.org The reaction can be carried out under mild conditions, often at room temperature, which allows for its use in the synthesis of complex, functionalized molecules. wikipedia.org
This reaction is directly applicable to this compound, enabling the introduction of one or two alkyne moieties. These alkynyl products are versatile intermediates for further transformations, such as click chemistry or the synthesis of conjugated systems.
Table 4: Optimized Conditions for Sonogashira Coupling of 5-Bromopyrimidine Derivatives
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | DIPEA | DMF | 115 (MW) | High | rsc.org |
| ᵗBuPcPd | CuI | Cs₂CO₃ | DMF | Room Temp | 73-81 | rsc.org |
This table presents data for related 5-bromopyrimidine substrates to illustrate typical reaction conditions.
Cross-Coupling Reactions for C-N and C-O Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgcapes.gov.br This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the synthesis of primary and secondary aryl amines. wikipedia.orgorganic-chemistry.org The catalytic system typically consists of a palladium source and a specialized phosphine ligand, such as BINAP or other bulky, electron-rich ligands, with a strong, non-nucleophilic base like sodium tert-butoxide. wikipedia.orgchemspider.com
This method can be effectively applied to this compound to introduce a wide range of amine nucleophiles, including primary amines, secondary amines, and even ammonia (B1221849) equivalents. researchgate.net This provides a direct route to synthesize various 5-aminopyrimidine (B1217817) derivatives, which are important scaffolds in medicinal chemistry. Similarly, related palladium-catalyzed methods can be used for C-O bond formation to produce diaryl ethers. organic-chemistry.org
Table 5: Representative Conditions for Buchwald-Hartwig Amination of Bromo-N-Heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | chemspider.com |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmylOH | 110 | Good | organic-chemistry.org |
This table presents data for related bromo-heterocyclic substrates to illustrate typical reaction conditions.
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
The bromine atoms on the pyrimidine rings of this compound are susceptible to halogen-metal exchange reactions, a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. This transformation typically involves treating the bromo-compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. google.com The resulting lithiated pyrimidine species is a potent nucleophile that can be quenched with a variety of electrophiles.
The general mechanism for lithium-halogen exchange involves the attack of the organolithium reagent on the bromine atom, forming a new organolithium species and an alkyl or aryl halide byproduct. wikipedia.org The presence of the ether linkage in this compound may influence the reaction through chelation of the lithium cation, potentially accelerating the exchange rate. wikipedia.org
Subsequent quenching of the lithiated intermediate with an electrophile allows for the introduction of a wide range of functional groups. For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, while quenching with carbon dioxide would produce a carboxylic acid. Other electrophiles such as alkyl halides, disulfides, and isocyanates can also be employed to further functionalize the pyrimidine ring. The choice of reaction conditions, particularly temperature and solvent, is crucial to ensure the stability of the lithiated intermediate and to achieve high yields of the desired product. nih.gov
Table 1: Representative Halogen-Metal Exchange and Electrophilic Quenching Reactions
| Reagent Sequence | Electrophile (E+) | Expected Product | Representative Conditions |
| 1. n-BuLi2. E+ | DMF | 2-Formyl-5-lithiopyrimidine derivative | THF, -78 °C |
| 1. t-BuLi2. E+ | CO₂ | 2-Carboxy-5-lithiopyrimidine derivative | Diethyl ether, -78 °C |
| 1. i-PrMgCl/n-BuLi2. E+ | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-5-lithiopyrimidine derivative | THF, -20 °C to 0 °C nih.gov |
Note: The conditions presented are based on general procedures for halogen-metal exchange on bromoheterocycles and have not been specifically reported for this compound.
Reductive Dehalogenation Pathways and Control
Reductive dehalogenation offers a method to selectively remove the bromine atoms from this compound, yielding the corresponding debrominated analog. This transformation can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents.
Catalytic hydrogenation typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often with a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the HBr formed during the reaction. The reaction conditions, including pressure of hydrogen, temperature, and choice of solvent, can be optimized to control the extent of dehalogenation.
Alternatively, metal-based reducing agents can be employed. For instance, zinc dust in the presence of an acid or a base has been used for the dechlorination of chlorinated pyridines, a reaction that can be analogous to the debromination of bromopyrimidines. google.com The selectivity of these reactions can sometimes be controlled to achieve mono-dehalogenation if desired, although this can be challenging in a symmetrical molecule like this compound.
Table 2: Potential Reductive Dehalogenation Methods
| Reagent System | Expected Product | Representative Conditions |
| H₂, Pd/C, NaOAc | O,O'-Bis(pyrimidin-2-yl)glycol | Methanol, Room Temperature, 1 atm H₂ |
| Zn, NaOH (aq) | O,O'-Bis(pyrimidin-2-yl)glycol | Toluene, Reflux google.com |
| HCOOH, Pd/C | O,O'-Bis(pyrimidin-2-yl)glycol | Ethanol, Reflux |
Note: These conditions are illustrative and based on general reductive dehalogenation procedures for halo-aromatic compounds.
Reactivity of the Pyrimidine Heterocycle
Functionalization of the Pyrimidine Ring System
Beyond modifications at the bromine-bearing carbon, the pyrimidine ring itself can undergo further functionalization. Nucleophilic aromatic substitution (SNAr) reactions are a common pathway for the modification of pyrimidine rings, particularly when activated by electron-withdrawing groups. While the bromine atom is a leaving group, other positions on the ring can also be targeted depending on the reaction conditions and the presence of other activating or directing groups.
For instance, the introduction of sulfonyl groups can make the pyrimidine ring susceptible to nucleophilic attack by thiols, which is a method used in bioconjugation strategies. google.com While this compound itself is not a sulfonylpyrimidine, this highlights the principle of activating the pyrimidine ring for further functionalization.
Ring-Opening and Rearrangement Reactions (if applicable)
While pyrimidine rings are generally stable aromatic systems, under certain harsh conditions or with specific reagents, ring-opening or rearrangement reactions can occur. However, for this compound, there is no specific information in the public domain detailing such transformations. In general, such reactions are not typical for simple pyrimidine derivatives under standard synthetic conditions.
Transformations Involving the Glycol Ether Linkage
Selective Cleavage of Ether Bonds
The glycol ether linkage in this compound can be cleaved under specific conditions. Ether cleavage is typically achieved using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. google.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion. google.com
The cleavage of the ether bonds in this compound would be expected to yield ethylene (B1197577) glycol and the corresponding 5-bromo-2-hydroxypyrimidine. Given the symmetry of the molecule, selective cleavage of only one ether bond would be challenging to control.
Lewis acids, such as aluminum chloride, in the presence of a tertiary amine have also been reported to cleave certain types of aryl ethers. google.com
Table 3: Potential Ether Cleavage Reactions
| Reagent | Expected Products | Representative Conditions |
| Excess HI | 5-bromo-2-hydroxypyrimidine and 1,2-diiodoethane | Acetic acid, Reflux |
| HBr (aq) | 5-bromo-2-hydroxypyrimidine and ethylene glycol | High Temperature |
| BBr₃ | 5-bromo-2-hydroxypyrimidine and 1,2-dibromoethane | Dichloromethane, -78 °C to Room Temperature |
Note: These conditions are based on general ether cleavage protocols and have not been specifically documented for this compound.
Derivatization of Terminal Hydroxyl Groups (if any accessible forms exist)
The molecular structure of this compound inherently precludes the direct derivatization of terminal hydroxyl groups. An analysis of its nomenclature and confirmed chemical structure reveals the absence of such functional groups. The compound, systematically named 1,2-bis((5-bromopyrimidin-2-yl)oxy)ethane, is a diether formed from an ethylene glycol core. pharmaffiliates.com In this structure, the two oxygen atoms that constitute the hydroxyl groups in the glycol precursor are engaged in stable ether linkages with the C2 position of two 5-bromopyrimidine rings.
The formation of these aryl alkyl ether bonds is a defining characteristic of the molecule, resulting from synthetic pathways that consume the free hydroxyl groups of a glycol precursor. evitachem.com Consequently, standard reactions for derivatizing hydroxyls—such as esterification, acylation, or silylation—are not applicable to this compound itself, as there are no reactive hydrogen atoms on the ether oxygens.
For a hydroxyl-containing form to be accessible for derivatization, cleavage of the robust ether bonds would be necessary. This transformation is not a simple derivatization but a significant chemical degradation of the parent molecule, typically requiring harsh reagents (e.g., strong acids like HBr or HI) or potent reducing agents. Such conditions would fundamentally alter the compound's identity rather than modify a functional group.
To illustrate the structural difference that prevents this type of derivatization, the functional groups of the precursor ethylene glycol are compared with those of the title compound in the table below.
Table 1: Functional Group Comparison
| Compound Name | Molecular Formula | Key Functional Group(s) | Potential for Hydroxyl Derivatization |
|---|---|---|---|
| Ethylene Glycol | C₂H₆O₂ | Primary Hydroxyl (-OH) | Yes |
Research on the reactivity of this compound focuses on transformations involving the pyrimidine rings or the bromine substituents, as these are the primary sites of reactivity. evitachem.comimpurity.com No literature currently describes the existence of stable, accessible isomers or forms of this specific compound that possess free terminal hydroxyl groups available for derivatization.
Advanced Spectroscopic and Structural Elucidation Methodologies for O,o Bis 5 Bromopyrimidin 2 Yl Glycol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides insight into the molecule's connectivity and spatial arrangement.
One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Analysis
For O,O'-Bis(5-bromopyrimidin-2-yl)glycol, the molecular structure suggests a set of distinct signals in both ¹H and ¹³C NMR spectra. Due to the molecule's symmetry, the two 5-bromopyrimidin-2-yl moieties are chemically equivalent, simplifying the expected spectra.
Expected ¹H and ¹³C NMR Data:
The ¹H NMR spectrum is anticipated to show two signals: one for the protons on the pyrimidine (B1678525) rings and another for the methylene (B1212753) protons of the glycol linker. The pyrimidine protons (H-4 and H-6) would appear as a singlet due to their chemical equivalence, likely in the downfield aromatic region. The ethylene (B1197577) glycol protons would also present as a singlet, integrating to four protons.
The ¹³C NMR spectrum would display characteristic signals for the different carbon atoms in the molecule. The carbon atoms of the pyrimidine ring would appear at distinct chemical shifts, influenced by the electronegative nitrogen and bromine atoms.
A hypothetical table of expected NMR data is presented below.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 4, 4' | ~8.7 | ~158.0 |
| 5, 5' | - | ~115.0 |
| 6, 6' | ~8.7 | ~158.0 |
| Ethylene C | - | ~65.0 |
| Ethylene H | ~4.6 | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Analysis:
To confirm these assignments and piece together the molecular framework, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, it would primarily confirm the absence of coupling for the isolated pyrimidine and glycol protons, appearing as simple diagonal peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~8.7 ppm to the pyrimidine C-4/C-6 carbons and the proton signal at ~4.6 ppm to the ethylene carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across multiple bonds. Key correlations would be expected between the ethylene protons (~4.6 ppm) and the C-2 carbon of the pyrimidine ring, confirming the ether linkage. Correlations between the pyrimidine protons (~8.7 ppm) and neighboring carbons would solidify the ring assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity of protons. It can provide information on the molecule's preferred conformation, for instance, by showing correlations between the glycol protons and the pyrimidine ring protons.
Stereochemical and Conformational Analysis via NMR
While this compound is achiral, the flexibility of the ethylene glycol linker allows for different conformations. The rotational freedom around the C-O and C-C bonds can be investigated using variable temperature NMR studies and NOESY. The presence or absence of specific NOE cross-peaks can indicate the average distance between protons, offering insights into the most stable conformation in solution. For instance, observing an NOE between the glycol bridge protons and the pyrimidine ring protons would suggest a folded conformation where these groups are in close spatial proximity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₈Br₂N₄O₂), HRMS would provide an exact mass measurement, which can be compared to the theoretical mass to confirm the molecular formula. The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing further evidence for the structure.
Expected Fragmentation Pathway:
Under electron impact or electrospray ionization, the molecule would likely undergo fragmentation. A plausible pathway could involve the cleavage of the ether bond, which is often a labile site.
| Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₁₀H₈Br₂N₄O₂ | 373.90, 375.90, 377.89 |
| [M - C₂H₄O]⁺ | Fragment from cleavage of one ether linkage | 330.9, 332.9 |
| [C₄H₂BrN₂O]⁺ | 5-bromopyrimidin-2-oxy cation | 188.9, 190.9 |
| [C₄H₂BrN₂]⁺ | 5-bromopyrimidine (B23866) cation | 158.9, 160.9 |
Note: m/z values are approximate and depend on the ionization method.
The fragmentation pattern provides a fingerprint of the molecule, and the elucidation of these fragments helps to piece together the structural components, corroborating the data from NMR spectroscopy.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
While NMR and MS provide information about the molecule in the gas or solution phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction Studies
Obtaining a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. usp.org This technique would yield a definitive three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsion angles. This would unambiguously confirm the connectivity established by NMR and MS. Furthermore, it would reveal the solid-state conformation of the molecule, including the orientation of the two pyrimidine rings relative to each other and the conformation of the glycol linker.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions. For this compound, several types of non-covalent interactions could be anticipated to play a role in the supramolecular assembly:
Halogen Bonding: The bromine atoms on the pyrimidine rings are potential halogen bond donors and could interact with the nitrogen or oxygen atoms of neighboring molecules.
π-π Stacking: The electron-deficient pyrimidine rings could engage in π-π stacking interactions, contributing to the stability of the crystal structure.
The analysis of these interactions provides valuable insights into the solid-state properties of the compound and the forces that govern its self-assembly.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing the molecular structure of this compound. These two methods are complementary, providing a more complete vibrational profile of the molecule. FT-IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that induce a change in the dipole moment, while Raman spectroscopy detects the inelastic scattering of monochromatic light from molecular vibrations that cause a change in polarizability.
For this compound, FT-IR is particularly sensitive to polar bonds such as the C-O ether linkages and the polar groups within the pyrimidine ring. In contrast, Raman spectroscopy is often more effective for identifying symmetric vibrations and non-polar bonds, such as the C-Br and C-C bonds within the aromatic rings.
Key Expected Vibrational Modes:
Pyrimidine Ring Vibrations: The pyrimidine rings exhibit a series of characteristic vibrations. Aromatic C-H stretching bands are expected in the 3100-3000 cm⁻¹ region. C=N and C=C ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane ring bending modes would be found in the fingerprint region (<1400 cm⁻¹).
C-O-C (Ether) Stretching: The ether linkage connecting the glycol bridge to the pyrimidine rings is a key structural feature. Asymmetric and symmetric C-O-C stretching vibrations are expected to produce strong bands, typically in the 1260-1000 cm⁻¹ region.
C-Br Stretching: The carbon-bromine bond gives rise to a characteristic stretching vibration. Due to the heavy bromine atom, this band appears at lower frequencies, typically in the 600-500 cm⁻¹ range. nih.gov This band is often strong in the Raman spectrum.
Aliphatic C-H and CH₂ Vibrations: The methylene (CH₂) groups of the central glycol bridge will produce aliphatic C-H stretching vibrations between 3000-2850 cm⁻¹. nih.gov Additionally, CH₂ bending (scissoring) and rocking modes are anticipated near 1465 cm⁻¹ and in the 800-700 cm⁻¹ region, respectively.
The combined data from FT-IR and Raman spectroscopy allows for a detailed and confident assignment of the molecule's functional groups. Conformational insights can be gleaned by analyzing shifts in vibrational frequencies that may occur with changes in crystal packing or solvation, which can alter the dihedral angles of the glycol bridge.
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Functional Group / Vibration Mode | Expected Spectroscopic Activity |
| 3100 - 3000 | Aromatic C-H Stretch (Pyrimidine) | FT-IR (medium), Raman (strong) |
| 3000 - 2850 | Aliphatic C-H Stretch (CH₂) | FT-IR (medium-strong), Raman (strong) |
| 1600 - 1520 | C=N Ring Stretch (Pyrimidine) | FT-IR (strong), Raman (medium) |
| 1550 - 1450 | C=C Ring Stretch (Pyrimidine) | FT-IR (strong), Raman (strong) |
| ~1465 | CH₂ Bending (Scissoring) | FT-IR (medium), Raman (weak) |
| 1260 - 1200 | Aryl-O-C Asymmetric Stretch | FT-IR (strong), Raman (medium) |
| 1100 - 1000 | C-O Symmetric Stretch | FT-IR (strong), Raman (weak) |
| 1000 - 950 | Ring Breathing (Pyrimidine) | FT-IR (weak), Raman (strong) |
| 600 - 500 | C-Br Stretch | FT-IR (medium), Raman (strong) |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for separating this compound from starting materials, by-products, and degradation products, thereby enabling accurate purity assessment and real-time reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques.
High-Performance Liquid Chromatography (HPLC):
HPLC is the method of choice for analyzing non-volatile and thermally sensitive compounds. Given its molecular weight and polar functional groups, this compound is well-suited for reverse-phase HPLC. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of analytes between the two phases.
For purity assessment, a gradient elution method, where the mobile phase composition is changed over time (e.g., increasing the proportion of an organic solvent like acetonitrile in water), would be effective for separating the target compound from both more polar and less polar impurities. The presence of the pyrimidine chromophores allows for sensitive detection using a UV-Vis detector, likely at a wavelength between 254 nm and 280 nm.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. mdpi.com This technique is ideal for analyzing volatile and thermally stable compounds. nih.gov The ether structure of this compound makes it potentially amenable to GC analysis without derivatization, although its high molecular weight may require high oven temperatures.
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column (e.g., a 5% diphenyl / 95% dimethylpolysiloxane phase). Separation occurs based on the compound's boiling point and interactions with the stationary phase. Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification. Key fragments for this molecule would include the molecular ion (M⁺) peak, which would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). Other significant fragments would likely arise from cleavage at the ether linkages.
Table 2: Illustrative Chromatographic Methods for Analysis
| Parameter | HPLC Method | GC-MS Method |
| Column | C18, 4.6 x 150 mm, 5 µm | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase / Carrier Gas | A: Water, B: Acetonitrile (Gradient) | Helium, constant flow 1.0 mL/min |
| Temperature | Ambient (~25 °C) | Oven Program: 150 °C (1 min), ramp to 300 °C at 15 °C/min |
| Detection / Ionization | UV at 260 nm | Electron Impact (EI), 70 eV |
| Expected Retention Time | Dependent on gradient profile | High, due to molecular weight |
| Key Data for Identification | Retention Time, UV Spectrum | Retention Time, Mass Spectrum (M⁺, Br-isotope pattern, fragments) |
These chromatographic methods provide robust and reliable data for quantifying the purity of this compound and for monitoring its formation or consumption during synthetic processes.
Computational and Theoretical Investigations of O,o Bis 5 Bromopyrimidin 2 Yl Glycol
In Silico Screening for Directed Synthesis or Application Development
Further research and publication in the field of computational chemistry would be required to provide the specific findings needed to populate an article of this nature for O,O'-Bis(5-bromopyrimidin-2-yl)glycol.
Potential Applications in Advanced Organic Synthesis and Materials Science
Role as a Precursor for Complex Organic Molecules
The presence of reactive sites on the pyrimidine (B1678525) rings is instrumental in the synthesis of a wide array of complex organic structures. The bromine atoms, in particular, serve as handles for introducing further chemical diversity.
The bromine atoms on the pyrimidine rings of O,O'-Bis(5-bromopyrimidin-2-yl)glycol are susceptible to substitution reactions. This reactivity allows for the introduction of various functional groups, leading to the creation of polyfunctionalized pyrimidine derivatives. Such derivatives are of significant interest due to the prevalence of the pyrimidine core in biologically active molecules and functional materials.
| Starting Material | Reagents and Conditions | Product | Potential Applications |
| This compound | Organoboron compounds, Palladium catalyst, Base | 5,5'-diaryl- or 5,5'-diheteroaryl-substituted bis(pyrimidin-2-yl)glycol derivatives | Organic electronics, medicinal chemistry |
| This compound | Amines, Palladium or Copper catalyst | 5,5'-diamino-substituted bis(pyrimidin-2-yl)glycol derivatives | Dyes, ligands for metal catalysis |
| This compound | Alkynes, Palladium/Copper catalyst | 5,5'-dialkynyl-substituted bis(pyrimidin-2-yl)glycol derivatives | Conjugated materials, molecular wires |
This table presents hypothetical synthetic transformations based on known reactivity of bromopyrimidines, as specific research on this compound is not publicly available.
Beyond the direct functionalization of the pyrimidine rings, this compound can serve as a foundational building block for entirely new classes of synthetic reagents. The bifunctional nature of the molecule, with two reactive sites, allows for the construction of larger, more complex intermediates that can be employed in multi-step synthetic sequences.
Building Block for Polymeric and Supramolecular Materials
The structural rigidity of the pyrimidine rings combined with the flexibility of the glycol linker makes this compound an excellent candidate for the construction of advanced materials with tailored properties.
The di-functional nature of this compound allows it to act as a monomer in polymerization reactions. Through reactions such as polycondensation or cross-coupling polymerization, this compound can be integrated into the backbone of linear or cross-linked polymers. The resulting materials are expected to exhibit unique thermal, optical, and electronic properties stemming from the incorporated pyrimidine units.
| Polymerization Method | Co-monomer(s) | Resulting Polymer Architecture | Potential Material Properties |
| Suzuki Polycondensation | Diboronic acids/esters | Linear conjugated polymers | Enhanced thermal stability, semiconducting behavior |
| Sonogashira Polycondensation | Di-alkynes | Linear conjugated polymers | Photoluminescence, non-linear optical properties |
| Buchwald-Hartwig Polycondensation | Di-amines | Linear polymers with nitrogen-containing backbones | High-performance engineering plastics, gas separation membranes |
This table outlines potential polymerization strategies. Specific experimental data on the polymerization of this compound is not currently available in published literature.
The nitrogen atoms within the pyrimidine rings of this compound can participate in non-covalent interactions, such as hydrogen bonding and metal coordination. These interactions can be harnessed to direct the self-assembly of the molecule into well-defined supramolecular structures, including frameworks and networks. The programmability of these interactions allows for the rational design of materials with porous structures, which could have applications in gas storage, separation, and catalysis.
Ligand Design in Coordination Chemistry
The nitrogen atoms of the pyrimidine rings possess lone pairs of electrons that can coordinate to metal ions. This property allows this compound to function as a bidentate or bridging ligand in coordination chemistry. The resulting metal complexes could exhibit interesting catalytic, magnetic, or photophysical properties. The presence of the bromine atoms offers a further site for post-coordination modification, enabling the fine-tuning of the properties of the metal complexes.
Synthesis of Metal-Organic Frameworks (MOFs)
There is no available scientific literature that describes the use of this compound as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). The structure of the molecule, featuring two bromo-substituted pyrimidine rings linked by a glycol bridge, suggests it could potentially act as a ditopic organic linker. The nitrogen atoms of the pyrimidine rings and the oxygen atoms of the glycol moiety could theoretically serve as coordination sites for metal ions, a fundamental requirement for MOF construction. However, without experimental evidence, any discussion on the resulting MOF topology, porosity, and stability would be entirely conjectural.
Development of Catalytic Systems (e.g., organometallic catalysis)
No research has been found that investigates the application of this compound or its metal complexes in catalytic systems. While pyrimidine-containing ligands are known to form catalytically active organometallic complexes, the specific catalytic utility of this compound has not been explored. Postulations regarding its potential in fields such as cross-coupling reactions or oxidation catalysis would lack the necessary scientific foundation.
Precursor for Advanced Functional Materials (e.g., organic semiconductors, optoelectronic materials)
There is no research available on the use of this compound as a precursor for advanced functional materials. The presence of the electron-deficient pyrimidine rings and the potential for derivatization at the bromine positions could hint at applications in organic electronics. However, without any studies on its electronic properties, such as HOMO/LUMO levels, or its performance in electronic devices, any claims about its suitability as an organic semiconductor or optoelectronic material would be unfounded.
Conclusion and Future Research Directions
Summary of Current Research Landscape and Key Achievements
The current research landscape for O,O'-Bis(5-bromopyrimidin-2-yl)glycol is sparse, with the compound primarily being recognized as an intermediate or a related substance in the synthesis of other high-value molecules. google.comgoogle.com Its most notable, albeit indirect, claim to fame is its association with the production of Macitentan, an endothelin receptor antagonist. evitachem.comsynzeal.com In the process development of Macitentan, various related substances are monitored to ensure the quality and purity of the final active pharmaceutical ingredient, and bis-pyrimidine structures are among those identified. google.com
The key achievement, therefore, is not in the direct application of this compound itself, but in its synthesis and characterization as part of the broader effort to secure efficient and clean synthetic routes to complex therapeutic agents. google.comnih.gov Its existence and potential formation underscore the intricate reactivity of the building blocks used in medicinal chemistry.
Basic characterization has established its fundamental properties, as detailed in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₈Br₂N₄O₂ |
| Molecular Weight | 376.00 g/mol |
| CAS Number | 2211054-90-7 |
This data is compiled from chemical supplier information. nih.govnih.gov
Identification of Remaining Research Gaps and Challenges
The most significant research gap concerning this compound is the near-complete lack of studies focused directly on the compound itself. While its presence as a byproduct or intermediate is noted, there is a dearth of information on its own physicochemical properties, reactivity profile, and potential biological activity.
Key challenges and unanswered questions include:
Optimized Synthesis: A dedicated, high-yield synthesis for this compound has not been a primary research objective. nih.gov
Reactivity Studies: The reactivity of the compound, particularly the potential for further functionalization at the bromine-substituted positions, remains unexplored.
Biological Screening: There is no publicly available data on the biological activity of this compound. Given the broad bioactivity of pyrimidine (B1678525) derivatives, this is a significant unknown. mdpi.com
Material Science Applications: The potential for this molecule to act as a building block in materials science, for instance in the creation of novel polymers or metal-organic frameworks, has not been investigated.
Emerging Synthetic Strategies for Enhanced Accessibility
While specific synthetic routes for this compound are not widely published, general advancements in pyrimidine chemistry suggest several promising avenues for its efficient synthesis. The typical formation would involve the reaction of a glycol with a suitable 5-bromopyrimidine (B23866) derivative, likely through a nucleophilic substitution reaction. nih.gov
Emerging strategies that could be applied to enhance its accessibility include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of various pyrimidine derivatives, often leading to higher yields and shorter reaction times.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, which could be beneficial in managing the exothermicity of the etherification reaction and potentially minimizing byproduct formation.
Catalyst Development: The use of novel catalysts could improve the efficiency and selectivity of the C-O bond formation between the glycol and the pyrimidine rings.
Exploration of Novel Reactivity and Transformation Pathways
The structure of this compound presents several handles for further chemical transformations. The two bromine atoms on the pyrimidine rings are prime sites for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents, dramatically increasing the molecular diversity achievable from this single precursor.
Furthermore, the ether linkages, while generally stable, could be subject to cleavage under specific conditions, allowing for the release of the pyrimidine moieties. The pyrimidine rings themselves could also undergo further functionalization, although this is often more challenging.
Integration with High-Throughput Experimentation and Machine Learning for Discovery
The field of chemical synthesis and discovery is being revolutionized by high-throughput experimentation (HTE) and machine learning (ML). For a molecule like this compound, these technologies offer a path to rapidly explore its potential.
| Technology | Potential Application for this compound |
| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions (catalysts, solvents, temperatures) for optimizing the synthesis of the compound and for exploring its reactivity in cross-coupling reactions. |
| Machine Learning (ML) | Development of predictive models for the properties of derivatives of this compound. This could guide the synthesis of new molecules with desired characteristics, such as specific biological activities or material properties. |
By combining HTE to generate large datasets on the reactivity of this compound with ML to analyze that data, researchers could quickly identify promising derivatives for further investigation, bypassing the slow, one-at-a-time synthesis and testing approach.
Potential for Application in Next-Generation Materials and Methodologies
While its immediate context is in pharmaceutical synthesis, the structure of this compound suggests potential applications in materials science. The bis-pyrimidine structure could serve as a rigid linker in the construction of porous materials or as a monomer in the synthesis of novel polymers with unique electronic or thermal properties. The presence of nitrogen atoms in the pyrimidine rings also offers potential for metal coordination, opening the door to the creation of new catalysts or functional materials.
In terms of new methodologies, this compound could serve as a valuable platform for developing and showcasing novel synthetic methods, particularly in the area of C-Br bond functionalization. Its symmetrical nature could simplify the analysis of new chemical transformations.
Q & A
Basic: What are the common synthetic routes for O,O'-Bis(5-bromopyrimidin-2-yl)glycol, and what critical parameters influence reaction yields?
Answer:
The synthesis of this compound likely involves nucleophilic substitution or cross-coupling reactions, leveraging brominated pyrimidine precursors. For instance, Suzuki-Miyaura coupling using 5-bromopyrimidin-2-yl boronic acid derivatives (e.g., pinacol esters) could facilitate aryl-aryl bond formation . Key parameters include:
- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Solvent system: Polar aprotic solvents (DMF, THF) to stabilize intermediates .
- Temperature control: Reactions often require heating (80–120°C) to activate boronic esters .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the glycol-linked product .
Table 1: Representative Reaction Conditions from Analogous Syntheses
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromopyrimidin-2-yl boronic ester | Pd(PPh₃)₄ | THF | 90 | 68 | |
| Glycol derivative | K₂CO₃ (base) | DMF | 110 | 75 |
Advanced: How can crystallographic software like SHELX and ORTEP-3 resolve structural ambiguities in this compound?
Answer:
X-ray crystallography paired with software tools is critical for confirming molecular geometry and resolving disorders:
- SHELX refinement: SHELXL refines atomic positions and thermal parameters using high-resolution data. For bromine-heavy structures, anisotropic displacement parameters are essential to model electron density accurately .
- ORTEP-3 visualization: Graphical representation helps identify torsional strain in the glycol linker or misassigned bromine positions .
- Handling twinning: If crystals are twinned, SHELXL’s TWIN/BASF commands can deconvolute overlapping reflections .
Example Workflow:
Collect diffraction data (Mo/Kα radiation).
Solve phase problem via direct methods (SHELXS).
Refine with SHELXL, applying restraints for C–Br bond lengths (~1.9 Å) .
Validate using ORTEP-3 to ensure no steric clashes or unrealistic bond angles .
Basic: What spectroscopic methods are most effective for characterizing this compound, and how are potential impurities identified?
Answer:
A multi-technique approach ensures accurate characterization:
- ¹H/¹³C NMR: Identify glycol linker protons (δ 3.5–4.5 ppm) and pyrimidine aromatic signals (δ 8.0–9.0 ppm). Bromine isotopes (⁷⁹Br/⁸¹Br) may split peaks in 2D NOESY .
- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic pattern (distinctive for two bromine atoms) .
- HPLC-PDA: Detect impurities (e.g., unreacted boronic ester) using C18 columns and UV detection at 254 nm .
Table 2: Common Impurities and Diagnostic Signals
| Impurity | NMR Shift (ppm) | HPLC Retention Time (min) |
|---|---|---|
| Unreacted boronic ester | 7.8 (pyrimidine) | 6.2 |
| Debrominated byproduct | 6.5 (aromatic) | 5.8 |
Advanced: What strategies address contradictory data between computational models and experimental results in the compound’s reactivity studies?
Answer:
Discrepancies often arise from solvation effects or transition-state approximations:
- DFT vs. experimental kinetics: Compare computed activation energies (e.g., for bromine displacement) with Arrhenius plots from kinetic assays . Include implicit solvent models (e.g., COSMO) to improve accuracy .
- Cross-validation: Use multiple methods (e.g., UV-Vis monitoring and LC-MS) to track reaction pathways .
- Error analysis: Quantify uncertainties in computational parameters (basis sets, functional choices) using Bayesian statistics .
Case Study:
A DFT-predicted SN2 mechanism for bromine substitution may conflict with observed radical pathways. Electron paramagnetic resonance (EPR) can detect radical intermediates, resolving the contradiction .
Basic: What are the typical purification techniques post-synthesis, and how do solvent choices affect crystal morphology?
Answer:
- Recrystallization: Use mixed solvents (e.g., ethanol/water) to exploit solubility differences. Slow cooling promotes large, diffraction-quality crystals .
- Solvent polarity: High-polarity solvents (acetonitrile) yield needle-like crystals, while low polarity (toluene) produces plates .
- Crystal seeding: Introduce microcrystals to control nucleation and reduce twinning .
Table 3: Solvent Impact on Crystal Quality
| Solvent | Crystal Habit | Suitability for XRD |
|---|---|---|
| Ethanol | Prismatic | High |
| DCM | Thin plates | Moderate |
| Hexane | Amorphous | Low |
Advanced: How does the bromine substitution pattern influence the compound’s reactivity in cross-coupling reactions?
Answer:
The 5-bromo position on pyrimidine directs reactivity due to:
- Electronic effects: Bromine’s electron-withdrawing nature activates the 2-position for nucleophilic attack .
- Steric hindrance: Bulky substituents at the 5-position slow oxidative addition in Pd-catalyzed couplings .
- Ortho effect: Proximity to the glycol linker may induce strain, favoring β-hydride elimination in Heck reactions .
Methodological Insight:
To optimize Suzuki coupling, use sterically hindered ligands (XPhos) to suppress side reactions and enhance selectivity for the 2-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
